molecular formula C17H24N8O B4795642 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine

4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine

Cat. No.: B4795642
M. Wt: 356.4 g/mol
InChI Key: TXSZCIUGXZUZAV-UHFFFAOYSA-N
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Description

4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine is a high-purity synthetic compound provided for research applications. This structurally complex molecule features a 1,3,5-triazine core, a privileged scaffold in medicinal chemistry known for its versatility in interacting with biological targets . The core is functionalized with key substituents: a morpholino group which can enhance solubility and influence pharmacokinetic properties, and a piperazinylmethylpyridyl moiety that provides potential for diverse molecular recognition and binding, particularly in enzyme active sites . The 1,3,5-triazine scaffold is recognized as a promising molecular framework for developing novel agents, including potential treatments for neurodegenerative conditions, due to its ability to engage multiple biological targets . Furthermore, structurally related triazine derivatives have demonstrated significant activity as potent, orally bioavailable, and brain-penetrable dual inhibitors of Class I PI3K and mTOR kinase, highlighting the potential of this chemical class in oncology and signal transduction research . This reagent is intended for use by qualified researchers in laboratory settings for in vitro studies, including target identification, mechanism of action studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-morpholin-4-yl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O/c18-16-20-14(21-17(22-16)25-9-11-26-12-10-25)13-23-5-7-24(8-6-23)15-3-1-2-4-19-15/h1-4H,5-13H2,(H2,18,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSZCIUGXZUZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-dimorpholino-1,3,5-triazine with 4-(2-pyridyl)piperazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Reported Activity/Application
4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine 1,3,5-Triazin-2-amine Morpholine [4-(2-Pyridyl)piperazino]methyl ~410 (estimated) Potential kinase/receptor modulation
4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine () 1,3,5-Triazin-2-amine Piperidine [4-(Pyridin-2-yl)piperazino]methyl ~409 Unspecified biological activity
4-Chloro-6-(2-methylpiperidin-1-yl)-1,3,5-triazin-2-amine () 1,3,5-Triazin-2-amine Chlorine 2-Methylpiperidine 227.69 Intermediate in chemical synthesis
PQR530 () 1,3,5-Triazin-2-amine 3-Methylmorpholine Morpholine 469.5 Dual PI3K/mTOR inhibitor (brain-penetrant)
4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine () 1,3,5-Triazin-2-amine 4-Methylpiperazine 4-Chlorophenyl ~345 H4 receptor antagonist (anti-inflammatory)
Zandelisib () 1,3,5-Triazin-2-amine Morpholine Difluoromethyl-benzimidazolyl/phenyl ~660 PI3K inhibitor (antineoplastic)

Key Comparative Insights

Substituent Impact on Activity: Morpholine vs. Piperidine/Piperazine: Morpholine-containing compounds (e.g., PQR530, zandelisib) demonstrate kinase inhibition and CNS penetration, likely due to morpholine’s polarity and hydrogen-bonding capacity . Piperidine/piperazine analogues () may exhibit divergent receptor affinities; for example, 4-methylpiperazine in confers selectivity for histamine H4 receptors . Pyridyl-Piperazine vs. Aryl Groups: The [4-(2-pyridyl)piperazino]methyl group in the target compound may enhance receptor binding through π-π interactions and basic nitrogen centers, similar to pyridyl-containing ligands in . In contrast, chlorophenyl or benzodioxole substituents () improve lipophilicity and membrane permeability .

Biological Activity Trends :

  • Kinase Inhibition : Morpholine and pyridyl-piperazine groups are recurrent in PI3K/mTOR inhibitors (e.g., PQR530, zandelisib) . The target compound’s structure aligns with this trend but lacks confirmed activity data.
  • Receptor Antagonism : Piperazine-pyridyl motifs () and 4-methylpiperazine () correlate with histamine receptor modulation, suggesting the target compound may share similar mechanisms .

Synthetic Considerations :

  • Multi-step synthesis involving nucleophilic substitution (e.g., replacing chlorine on triazine with morpholine/piperazine) is common across analogues .
  • Purification via chromatography () and spectroscopic validation (e.g., NMR) are critical for ensuring structural fidelity .

Biological Activity

4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C_{17}H_{22}N_{6}O
  • Molecular Weight : 342.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of mTOR Pathway : Similar compounds have shown to inhibit the mTOR (mammalian target of rapamycin) pathway, which is crucial for cell growth and metabolism. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis .
  • PI3K/Akt Pathway Modulation : The compound may also affect the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer cells .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar triazine derivatives. For instance:

  • Cytotoxicity Assays : MTT assays have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds often fall within low micromolar ranges .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
4-Morpholino-6-{...}MCF-70.25mTOR Inhibition
Related Compound AMDA-MB-2310.5Apoptosis Induction
Related Compound BA549 (Lung Cancer)0.3PI3K/Akt Pathway Modulation

Case Studies

  • Study on Apoptosis Induction : A recent study focused on a structurally similar compound that induced apoptosis in breast cancer cells through activation of caspases 3, 8, and 9. This suggests that 4-Morpholino derivatives may share similar apoptotic pathways .
  • In Vivo Studies : Animal models treated with related triazine compounds showed significant tumor reduction compared to control groups, indicating potential for further development into therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution on a 1,3,5-triazine core. Key steps include:
  • Step 1 : Reacting 2,4-dichloro-6-methyl-1,3,5-triazine with morpholine to introduce the morpholino group at the 4-position.
  • Step 2 : Functionalizing the 6-position with a piperazinylmethyl group via Mannich-type reactions using formaldehyde and 4-(2-pyridyl)piperazine .
  • Optimization : Adjust reaction temperature (60–80°C), solvent (THF or DMF), and catalyst (e.g., triethylamine) to improve yield. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns. For example:
  • Morpholino protons appear as a multiplet at δ 3.6–3.8 ppm.
  • Piperazine protons resonate as broad singlets near δ 2.5–3.0 ppm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 427).
  • Elemental Analysis : Ensure stoichiometric agreement (C, H, N within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can researchers design analogs to explore structure-activity relationships (SAR), and what structural features are critical?

  • Methodological Answer :
  • Key Modifications :
Position Modification Impact on Activity Reference
4-positionReplace morpholino with piperidineAlters lipophilicity and receptor binding
6-positionVary aryl groups (e.g., 4-F-phenyl vs. 4-OCH₃-phenyl)Electron-withdrawing groups enhance antileukemic activity (IC₅₀ 2.1 μM vs. 8.3 μM)
  • 3D-QSAR Modeling : Use computational tools to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Q. What computational methods assist in predicting the reactivity or biological activity of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (DFT) optimize transition states for synthetic steps .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase domains) to prioritize analogs for synthesis .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:
  • IC₅₀ values vary between leukemia cell lines (e.g., K562 vs. HL-60) due to differential receptor expression .
  • Validation : Reproduce experiments with standardized protocols (e.g., MTT assay at 48 hours) .

Q. What strategies address solubility challenges during in vitro testing?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤0.1% v/v) to dissolve the compound without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

Q. How should safety and handling protocols be adapted for lab-scale synthesis?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods for steps involving volatile reagents (e.g., formaldehyde).
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (H315/H319 warnings) .

Q. What reaction mechanisms explain the compound’s stability under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : The triazine ring undergoes cleavage via protonation at N-1, leading to morpholino and piperazine byproducts.
  • Base Stability : The compound resists degradation at pH ≤ 9 due to electron-rich triazine core .

Q. What chromatographic techniques are optimal for purity assessment?

  • Methodological Answer :
  • HPLC : Use a C18 column (ACN:H₂O gradient, 1.0 mL/min) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .

Q. How can in vitro data be translated to in vivo models for therapeutic potential?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~3.2 hours in mice) and bioavailability (≥40% via oral administration).
  • Dose Escalation : Start with 10 mg/kg in xenograft models, monitoring toxicity and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine

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